3-[(Benzylamino)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula CHClNO. This compound is characterized by a pyrrolidine ring that is substituted with a benzylamino group and a hydroxyl group. It is primarily known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The dihydrochloride salt form of this compound is often utilized in various experimental settings due to its stability and solubility in aqueous environments.
3-[(Benzylamino)methyl]pyrrolidin-3-ol is classified as an organic compound, specifically a substituted pyrrolidine. Pyrrolidines are five-membered nitrogen-containing heterocycles that exhibit various biological activities and serve as important intermediates in organic synthesis. The compound can be synthesized through several methods involving the introduction of functional groups into the pyrrolidine framework, making it a versatile building block in medicinal chemistry .
The synthesis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol typically involves several steps:
The reactions typically require controlled conditions such as temperature and pH to ensure optimal yields. The use of solvents like dimethylformamide (DMF) or ethanol may be employed to facilitate reactions and purify products.
The molecular structure of 3-[(Benzylamino)methyl]pyrrolidin-3-ol features:
The compound's molecular weight is approximately 240.21 g/mol, and it has specific stereochemical configurations that can affect its biological activity .
3-[(Benzylamino)methyl]pyrrolidin-3-ol can undergo various chemical reactions:
For oxidation, reagents such as potassium permanganate or chromium trioxide are commonly used. Reduction typically involves lithium aluminum hydride or sodium borohydride, while substitution reactions may utilize halides or thiols under appropriate conditions .
The mechanism of action for 3-[(Benzylamino)methyl]pyrrolidin-3-ol involves interactions with specific molecular targets such as receptors or enzymes. The benzylamino group facilitates binding to these targets, potentially modulating their activity. The hydroxyl group plays a role in hydrogen bonding, influencing the compound's binding affinity and specificity, while the pyrrolidine ring contributes to structural stability .
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and form but are essential for practical applications in synthesis and formulation .
3-[(Benzylamino)methyl]pyrrolidin-3-ol has diverse applications in scientific research:
This compound represents an important tool in both academic research and industrial applications, highlighting its significance in advancing chemical science and medicinal chemistry.
Pyrrolidine, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacokinetic and pharmacodynamic properties. This structural motif is embedded in >15% of FDA-approved small-molecule therapeutics, particularly in neuroscience, oncology, and metabolic disease treatments. The scaffold’s significance stems from:
Table 1: Therapeutic Applications of Representative Pyrrolidine-Containing Drugs
Drug Name | Therapeutic Area | Biological Target | Key Structural Feature |
---|---|---|---|
Gefitinib | Oncology (NSCLC) | EGFR Kinase | Morpholinopropyl-pyrrolidine |
Erlotinib | Oncology (Pancreatic) | EGFR Kinase | Ethynylpyrrolidine linker |
Saxagliptin | Diabetes | DPP-IV Enzyme | Cyanopyrrolidine warhead |
3-[(Benzylamino)methyl]pyrrolidin-3-ol | Neuroscience (Candidate) | Monoamine Oxidase A (MAO-A) | Hydroxymethylbenzylamine substitution |
Recent advances highlight pyrrolidine’s role in overcoming drug resistance. Quinazoline-pyrrolidine hybrids inhibit mutant EGFR (T790M/C797S) in non-small cell lung cancer by simultaneous occupancy of allosteric and catalytic domains [6]. Additionally, natural pyrrolidine alkaloids (e.g., penicipyrrolidines) suppress epithelial-mesenchymal transition (EMT) in fibrotic diseases by blocking ADAM17-mediated signaling cascades .
3-[(Benzylamino)methyl]pyrrolidin-3-ol (CID: 66954766, C₁₂H₁₈N₂O) exemplifies strategic molecular design leveraging pyrrolidine’s versatility. Its structure integrates three pharmacophoric elements:
Table 2: Impact of Structural Modifications on Target Affinity
Substituent Variation | MAO-A IC₅₀ (μM) | α-Glucosidase Inhibition (%) | Key Effect |
---|---|---|---|
H at C3 (Pyrrolidine base) | >100 | 12.4 ± 1.2 | Low target engagement |
3-OH (Unsubstituted) | 38.7 ± 2.5 | 28.9 ± 3.1 | Enhanced H-bonding |
3-[(Methylamino)methyl]-3-OH | 21.4 ± 1.8 | 41.7 ± 2.8 | Improved lipophilicity (cLogP +0.7) |
3-[(Benzylamino)methyl]-3-OH | 5.2 ± 0.6 | 63.5 ± 4.3 | Optimal π-stacking & H-bond synergy |
Stereochemistry profoundly influences bioactivity: the (3S)-enantiomer exhibits 8-fold greater MAO-A inhibition versus (3R) (IC₅₀: 3.8 μM vs. 30.4 μM), attributed to preferential binding in the chiral enzyme cavity [3]. Molecular modeling reveals critical interactions:
Synthetic accessibility enhances utility. Routes include:
This compound’s modular architecture facilitates derivatization: benzyl group replacement with heteroaryls (e.g., thiazole) enhances antidiabetic activity via α-glucosidase inhibition (IC₅₀ improved to 8.7 μM), while N-alkylation tunes blood-brain barrier permeability [10]. These features underscore its value as a versatile template for neurotherapeutics and enzyme inhibitors.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1